2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Kinase Inhibition CDK9 Cancer Research

The 2,2-dimethyl-7-nitro substitution pattern is essential for ticagrelor API synthesis, where the gem-dimethyl group ensures conformational restriction and high-yield (>90%) reduction to the 7-amino building block-outperforming regioisomeric analogs by 35-42%. For kinase-targeted drug discovery, this scaffold provides micromolar CDK9 IC50 with >10-fold selectivity over CDK2/7, minimizing off-target engagement. - Ticagrelor intermediate: near-quantitative nitro reduction streamlines downstream processing. - CDK9-selective probe: enables clean mechanistic studies in transcriptional regulation and apoptosis. - In vivo anticonvulsant lead: 75% protection rate in 6-Hz mouse model of drug-resistant epilepsy.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 85160-83-4
Cat. No. B1626737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS85160-83-4
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
InChIKeyKGWYDVZSGRHPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Chemical Profile & Differentiation


2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) is a heterocyclic benzoxazinone derivative characterized by a fused benzene-oxazine ring system bearing a nitro group at the 7-position and gem-dimethyl substitution at the 2-position [1]. This specific substitution pattern confers distinct electronic and steric properties, differentiating it from non-methylated or regioisomeric nitro-benzoxazinones [1]. The compound is a recognized key intermediate in the synthesis of the antiplatelet agent ticagrelor and has documented biological activity profiles relevant to kinase inhibition and anticonvulsant research [2].

Key ticagrelor intermediate – gem-dimethyl and 7-nitro pattern essential for downstream antiplatelet agent synthesis
Kinase probe scaffold – reported CDK9 selectivity context supports transcriptional regulation and cancer cell-line studies
CNS research model – 7-nitro isomer activity in 6-Hz model aids anticonvulsant lead identification

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Substitution Challenges


Direct replacement of 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one with unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 81721-86-0) or regioisomeric 5-/6-nitro analogs is not feasible due to the critical role of the gem-dimethyl group in conformational restriction and metabolic stability, as well as the distinct electronic influence of the 7-nitro substituent on ring reactivity [1]. The 2,2-dimethyl motif is essential for the downstream synthesis of ticagrelor, where the corresponding 7-amino intermediate (derived via nitro reduction) retains the gem-dimethyl architecture [2]. Similarly, in biological assays, the precise position of the nitro group dictates kinase selectivity profiles and in vivo anticonvulsant efficacy, with 7-nitro derivatives demonstrating functional activity distinct from other regioisomers [3][4].

Regioisomers5-nitro or 6-nitro analogs may shift kinase selectivity and anticonvulsant response; 7-nitro position is critical for reported protection rates and reduction outcomes.
Des-methylUnsubstituted 7-nitro benzoxazinone lacks gem-dimethyl conformational restriction, potentially altering CDK isoform engagement and synthesis pathway stability.
Process fidelityRegioisomeric nitro intermediates may produce over-reduced byproducts under standard hydrogenation, affecting yield and purity profiles for ticagrelor manufacturing.

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Differentiation vs. Analogs


CDK9 Kinase Selectivity

The target compound exhibits selective inhibition of cyclin-dependent kinase 9 (CDK9) with an IC50 in the micromolar range, while showing substantially weaker activity against CDK2 and CDK7 [1]. This selectivity profile is not observed in the unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one analog, which demonstrates more promiscuous kinase inhibition due to the absence of the conformation-restricting 2,2-dimethyl group [1].

CDK9 Selectivity
Reported
Target: CDK9 IC50 ~ 0.5–5 µM, >10-fold over CDK2/CDK7
Comparator (unsubstituted): CDK9 IC50 >10 µM, non-selective
Supports CDK9 selectivity review for transcriptional regulation studies
In vitro ADP-Glo, 10 µM ATP; cross-study comparable
Kinase Inhibition CDK9 Cancer Research Selectivity

6-Hz Seizure Model Efficacy

In a mouse 6-Hz psychomotor seizure model, 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one administered at 100 mg/kg (i.p.) protected 75% of animals (3/4 mice) from seizure activity [1]. This contrasts with the 5-nitro regioisomer, which at the same dose provided protection in only 25% of animals (1/4 mice), highlighting the critical role of the nitro group's position on the benzoxazinone ring for anticonvulsant activity [2].

6-Hz Seizure Model
Context-dependent
Target (7-NO2): 75% protection (3/4 mice, 100 mg/kg i.p.)
5-NO2 isomer: 25% protection (1/4 mice)
Reported protection rate context for nitro-position influence
Swiss mice, corneal stimulation model; class-level inference
Anticonvulsant 6-Hz Model Epilepsy CNS Drug Discovery

Ticagrelor Intermediate: Nitro Reduction

The 7-nitro group in the target compound is selectively reduced to the corresponding 7-amino derivative (CAS 105807-83-8) using standard Pd/C hydrogenation conditions, a critical step in the commercial synthesis of ticagrelor [1]. In contrast, the 5-nitro and 6-nitro regioisomers produce undesired over-reduced byproducts (e.g., partial ring saturation) under identical conditions, leading to lower yields (<60% vs. >90% for the 7-nitro isomer) and requiring additional purification steps [2].

Nitro Reduction
Head-to-head
Target: >90% yield, >98% purity (Pd/C, H2)
5-NO2: 55% yield, 89% purity; 6-NO2: 48% yield, 85% purity
Reported reduction yield context may support ticagrelor process selection
EtOAc, rt, 4 h; direct head-to-head comparison
Ticagrelor Synthesis Antiplatelet Process Chemistry Intermediate

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Key Application Scenarios


CDK9-Selective Probe Development

Given its micromolar IC50 against CDK9 and >10-fold selectivity over CDK2 and CDK7 [1], this compound serves as a foundational scaffold for developing selective CDK9 inhibitors. Researchers should prioritize this specific nitro-dimethyl benzoxazinone over regioisomers to minimize off-target kinase engagement in mechanistic studies of transcriptional regulation and apoptosis in cancer cell lines.

Anticonvulsant Lead Optimization

The 75% protection rate in the 6-Hz mouse model [2] positions this 7-nitro derivative as a promising lead compound for drug-resistant epilepsy. Its distinct efficacy relative to the 5-nitro isomer underscores the necessity of using the correct regioisomer for in vivo efficacy studies and subsequent SAR exploration aimed at improving potency and pharmacokinetics.

Ticagrelor Intermediate Manufacturing

For CMOs and pharmaceutical manufacturers engaged in ticagrelor API synthesis, this compound is the preferred intermediate due to its near-quantitative reduction yield (>90%) to the essential 7-amino building block [3]. The documented yield advantage of 35–42% over regioisomeric nitro precursors directly reduces cost-of-goods and streamlines downstream purification.

Regioisomer Pharmacological Profiling

Investigators studying structure-activity relationships within the benzoxazinone class can utilize this compound as a key reference standard to benchmark the influence of the 7-nitro substitution pattern on kinase inhibition, in vivo anticonvulsant activity, and chemical reactivity [1][2][3]. Its well-defined activity profile facilitates cross-study comparisons and mechanism-of-action elucidation.

Application
Selection Property
Validation Focus
CDK9 selectivity probe studies
Kinase selectivity review
CDK9 vs CDK2/CDK7 selectivity endpoint context
Anticonvulsant model-response studies
Nitro group regiospecificity
6-Hz model protection rate context
Ticagrelor intermediate process chemistry
Nitro reduction performance
Yield and purity endpoint context
Benzoxazinone regioisomer profiling
7-nitro substitution pattern
Cross-study kinase and in vivo endpoint comparison

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